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Compound of Interest

Compound Name: Methyl thioacetate

Cat. No.: B1222118 Get Quote

Introduction

Methyl thioacetate (CH₃C(O)SCH₃), also known as S-methyl ethanethioate, is an organosulfur

compound with significant interest in various fields, including flavor and fragrance chemistry,

and as a synthon in organic chemistry. A thorough understanding of its structural and electronic

properties is crucial for its application and for the development of new synthetic methodologies.

This technical guide provides a comprehensive overview of the spectroscopic data of methyl
thioacetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also

presented to aid researchers in reproducing and validating these findings.

Spectroscopic Data
The spectroscopic data for methyl thioacetate provides a detailed fingerprint of its molecular

structure. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift (δ) ppm Multiplicity Assignment

2.35 Singlet CH₃-C=O

2.25 Singlet S-CH₃

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

195.0 C=O

30.5 CH₃-C=O

11.5 S-CH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

2925 Medium C-H stretch (asymmetric)

2855 Medium C-H stretch (symmetric)

1690 Strong C=O stretch (thioester)

1420 Medium CH₃ bend

1355 Medium CH₃ bend

1130 Strong C-O stretch

960 Medium CH₃ rock

625 Medium C-S stretch

Mass Spectrometry (MS)
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

90 55 [M]⁺ (Molecular Ion)

43 100 [CH₃CO]⁺ (Base Peak)

47 30 [CH₃S]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols represent standard procedures and may be adapted based on the specific

instrumentation available.

NMR Spectroscopy
Sample Preparation: A solution of methyl thioacetate (approximately 5-10 mg for ¹H NMR and

20-50 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

standard 5 mm NMR tube. The final volume of the solution is typically 0.6-0.7 mL. The sample

is thoroughly mixed to ensure homogeneity.

Instrumentation and Acquisition Parameters:

Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or

equivalent).

Nuclei: ¹H and ¹³C.

Solvent: Chloroform-d (CDCl₃).

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Temperature: 298 K.

¹H NMR Parameters:

Pulse sequence: zg30
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Number of scans: 16

Relaxation delay: 1.0 s

Acquisition time: 4.0 s

¹³C NMR Parameters:

Pulse sequence: zgpg30

Number of scans: 1024

Relaxation delay: 2.0 s

Infrared (IR) Spectroscopy
Sample Preparation: For a neat liquid sample like methyl thioacetate, a thin film is prepared

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. A single drop of

the liquid is placed on one plate, and the second plate is carefully placed on top to spread the

liquid into a uniform film.

Instrumentation and Acquisition Parameters:

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer

Spectrum Two or equivalent).

Technique: Transmission.

Accessory: Demountable cell with KBr or NaCl windows.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16 (background and sample).

Background: A background spectrum of the clean, empty salt plates is recorded prior to the

sample analysis and automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a

gas chromatography (GC-MS) system or by direct injection. Electron Ionization (EI) is a

common method for volatile compounds like methyl thioacetate.

Instrumentation and Acquisition Parameters:

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an EI

source (e.g., Agilent GC/MSD or equivalent).

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 30-200.

Scan Speed: 1000 amu/s.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow of obtaining and interpreting the

spectroscopic data for the structural elucidation of methyl thioacetate.
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Sample
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Mass Spectrometry

¹H and ¹³C Spectra

IR Spectrum

Mass Spectrum

Atom Connectivity
(¹H-¹H, ¹H-¹³C correlations)

Functional Groups
(C=O, C-S, C-H)

Molecular Formula
(C₃H₆OS)

Molecular Weight
(90.14 g/mol)

Final_Structure

Elucidated Structure:
CH₃C(O)SCH₃

Elucidated Structure:
CH₃C(O)SCH₃

Elucidated Structure:
CH₃C(O)SCH₃

Elucidated Structure:
CH₃C(O)SCH₃

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of methyl thioacetate.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl Thioacetate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1222118#spectroscopic-data-of-methyl-thioacetate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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